5-Fluoroisoquinoline-8-carboxylic acid chemical structure and properties
5-Fluoroisoquinoline-8-carboxylic acid chemical structure and properties
An In-Depth Technical Guide to 5-Fluoroisoquinoline-8-carboxylic Acid: A Core Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of Functionalized Heterocycles
The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The strategic introduction of substituents, such as a fluorine atom and a carboxylic acid, onto this core can dramatically modulate a molecule's physicochemical and pharmacological properties. 5-Fluoroisoquinoline-8-carboxylic acid is a prime example of such a highly functionalized building block, designed for versatility and targeted application in the development of novel therapeutics.
The incorporation of a fluorine atom, particularly on an aromatic ring, is a widely employed strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electronic interactions.[2] Concurrently, the carboxylic acid group provides a crucial handle for further chemical modification, enabling the formation of amides, esters, and other derivatives, while also serving as a key interaction point (e.g., through hydrogen bonding or salt bridge formation) with protein targets.[3][4] This guide provides a detailed examination of the chemical structure, properties, synthesis, and applications of 5-Fluoroisoquinoline-8-carboxylic acid, with a focus on its pivotal role as a precursor in the synthesis of cutting-edge therapeutics, notably PARP inhibitors.
Chemical Structure and Physicochemical Properties
The defining features of 5-Fluoroisoquinoline-8-carboxylic acid are the isoquinoline core, a fluorine atom at position 5, and a carboxylic acid group at position 8. This specific arrangement of functional groups dictates its reactivity and utility.
Caption: Chemical structure of 5-Fluoroisoquinoline-8-carboxylic acid.
The key physicochemical properties of this compound are summarized below, providing essential data for researchers working with this molecule.
| Property | Value | Source |
| IUPAC Name | 5-Fluoroisoquinoline-8-carboxylic acid | N/A |
| CAS Number | 1369177-56-9 | |
| Molecular Formula | C₁₀H₆FNO₂ | [5] |
| Molecular Weight | 191.16 g/mol | |
| Physical Form | Solid (Typical) | N/A |
| Solubility | Limited solubility in water; soluble in organic solvents like DMSO and DMF. | [3][6] |
| Acidity | As a carboxylic acid, it is a Brønsted-Lowry acid capable of donating a proton. | [3] |
Synthesis and Chemical Reactivity
5-Fluoroisoquinoline-8-carboxylic acid is most commonly prepared from its corresponding methyl ester, methyl 5-fluoroisoquinoline-8-carboxylate.[2] The ester serves as a stable, versatile precursor that can be efficiently converted to the target carboxylic acid through a standard saponification reaction.
Workflow for Synthesis via Saponification
Caption: Synthetic workflow from methyl ester to carboxylic acid.
Experimental Protocol: Saponification of Methyl 5-Fluoroisoquinoline-8-carboxylate
This protocol describes a typical laboratory-scale synthesis. The causality behind this choice of reaction is its high efficiency and straightforward purification. Basic hydrolysis (saponification) is preferred over acidic hydrolysis, which may require harsher conditions.[2]
-
Dissolution: Dissolve methyl 5-fluoroisoquinoline-8-carboxylate in a suitable solvent mixture, such as methanol/water or THF/water.
-
Base Addition: Add an aqueous solution of a strong base, typically 1-2 molar equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution at room temperature.[2]
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or LC-MS) until the starting ester is fully consumed.
-
Solvent Removal: Once the reaction is complete, remove the organic solvent (methanol or THF) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add a dilute acid, such as 1M hydrochloric acid (HCl), with stirring until the pH of the solution is acidic (typically pH 2-3).[7] The desired carboxylic acid product, being less soluble in acidic water, will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Fluoroisoquinoline-8-carboxylic acid.
Key Chemical Reactivity
The reactivity of 5-Fluoroisoquinoline-8-carboxylic acid is dominated by its two primary functional groups:
-
Carboxylic Acid Group: The -COOH group is readily derivatized. It can be converted into amides through coupling reactions with amines (often activated by reagents like HATU or EDC), a critical step in building larger drug molecules. It can also be transformed into esters or reduced to an alcohol.
-
Isoquinoline Nitrogen: The lone pair of electrons on the isoquinoline nitrogen atom gives it basic and nucleophilic character. It can be protonated, alkylated to form isoquinolinium salts, or oxidized to an N-oxide, allowing for further functionalization.[2]
Core Applications in Drug Discovery
5-Fluoroisoquinoline-8-carboxylic acid is a high-value intermediate primarily used in the synthesis of complex therapeutic agents, most notably inhibitors of Poly (ADP-ribose) polymerase (PARP).
Pivotal Role in PARP Inhibitor Synthesis
PARP enzymes are crucial for a DNA repair pathway that corrects single-strand breaks.[8] In certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the major pathway for repairing double-strand DNA breaks (homologous recombination) is already defective.[9]
Inhibiting PARP in these cancer cells creates a state of "synthetic lethality." With both major DNA repair pathways compromised, the accumulation of DNA damage becomes overwhelming, leading to targeted cancer cell death.[9][10] Several PARP inhibitors, such as Olaparib and Rucaparib, are now FDA-approved treatments for ovarian, breast, pancreatic, and prostate cancers with these specific genetic mutations.[8][11]
The 5-fluoroisoquinoline-8-carboxamide moiety is a key structural feature in some PARP inhibitors, where the carboxylic acid of the parent molecule has been converted to an amide. This part of the molecule is crucial for binding to the PARP enzyme active site.
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer.
Other Potential Therapeutic Areas
The fluoroisoquinoline scaffold is not limited to PARP inhibition. Its favorable drug-like properties make it a valuable component in designing other targeted therapies.[2] Related quinoline and isoquinoline carboxylic acids have been investigated for a wide range of biological activities, including:
-
Kinase Inhibition: As inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) for conditions like glaucoma.[2]
-
Anti-inflammatory and Antiproliferative Agents: Studies have shown that quinoline-based carboxylic acids can exhibit anti-inflammatory and anti-cancer properties.[12]
-
Antibacterial Agents: The closely related fluoroquinolone class of compounds are well-established antibacterial agents.[13]
Conclusion
5-Fluoroisoquinoline-8-carboxylic acid represents a sophisticated and highly valuable building block in the field of medicinal chemistry. Its structure is strategically optimized, combining the rigid isoquinoline scaffold with a metabolically robust fluorine atom and a synthetically versatile carboxylic acid group. Its primary application as a key intermediate in the synthesis of PARP inhibitors underscores its importance in the development of targeted cancer therapies. As researchers continue to explore the vast chemical space for novel therapeutics, the demand for well-designed, functionalized heterocyclic cores like 5-Fluoroisoquinoline-8-carboxylic acid will undoubtedly continue to grow, paving the way for the next generation of precision medicines.
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